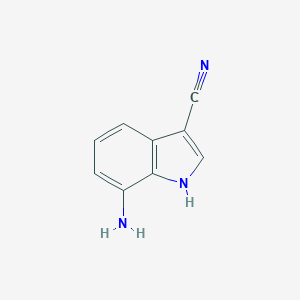

7-Amino-1H-indole-3-carbonitrile

Descripción general

Descripción

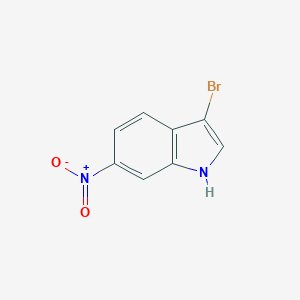

7-Amino-1H-indole-3-carbonitrile is a chemical compound with the molecular formula C9H7N3 . It has a molecular weight of 157.17 g/mol . This compound is used in the synthesis of Silodosin, an α1a-adrenoceptor antagonist .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused to a pyrrole ring . The nitrogen atom in the pyrrole ring participates in the aromatic system . The InChI code for this compound is 1S/C9H7N3/c10-4-6-5-12-9-7(6)2-1-3-8(9)11/h1-3,5,12H,11H2 .Physical and Chemical Properties Analysis

This compound has a molecular weight of 157.17 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 . Its exact mass and monoisotopic mass are 157.063997236 g/mol . The topological polar surface area is 65.6 Ų .Aplicaciones Científicas De Investigación

Synthesis and Anticancer Activity

A series of compounds including 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitriles were synthesized through a multicomponent reaction. These compounds demonstrated potent anticancer activities against various human cancer cell lines, suggesting their potential in cancer treatment (Radwan et al., 2020).

Novel Fused Pyrimidoindoles with Anticancer Activity

Research into polyheterocyclic compounds starting from 3-amino-[1,2,4]triazino[5,6-b]indole, which includes 1-amino[1,2,4]triazino[3′,4′:3,4]-[1,2,4]triazino[5,6-b]indole-2-carbonitrile, revealed the synthesis of new compounds with promising anticancer activity. This study emphasizes the role of compound size in enhancing anticancer efficacy (Ali & Saad, 2018).

Efficient Synthesis in Water

The synthesis of ethyl 6′-amino-1,1′,2,2′,3′,4′-hexahydro-9′-nitro-2-oxospiro[3H-indole-3,8′-[8H]pyrido[1,2-a]pyrimidine]-7′-carboxylates showcases an efficient, environmentally friendly method. This synthesis avoids hazardous organic solvents and catalysts, indicating a sustainable approach in chemical synthesis (Alizadeh & Moafi, 2015).

Detosylation and Characterization

A study on the detosylation of 3-amino-1-(p-tosylamino)indole-2-carbonitriles revealed unexpected results, leading to high yields of 3-(N-p-tosylamino)indole-2-carbonitriles. This research contributes to the understanding of reaction mechanisms and the synthesis of novel indole carbonitriles (Michaelidou & Koutentis, 2010).

Exploration of Indole Precursors

The reaction of 2-aminoindole-3-carbonitriles with various DMF-dialkoxyacetals under microwaves was investigated, revealing the formation of versatile indole precursors. This study emphasizes the potential of these compounds in developing biologically active molecules (Loidreau et al., 2012).

Inhibitor of Prostaglandin Synthetase

3-Phenyl-5-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]indole-2-carbonitrile was identified as a potent inhibitor of bovine prostaglandin synthetase. This compound also displayed significant effects in preventing arachidonic acid-induced diarrhea in mice and platelet aggregation in human plasma (Fahrenholtz et al., 1979).

Direcciones Futuras

Indole derivatives, including 7-Amino-1H-indole-3-carbonitrile, have been the focus of many researchers in the study of pharmaceutical compounds . They have been investigated for their potential as anti-tubercular agents . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development .

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which include 7-amino-1h-indole-3-carbonitrile, bind with high affinity to multiple receptors . These compounds have been found in many important synthetic drug molecules, suggesting a broad range of potential targets .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The exact interaction of this compound with its targets and the resulting changes would depend on the specific target and the biological context.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathways would depend on the specific biological context and the targets of this compound.

Result of Action

Given the broad range of biological activities associated with indole derivatives, it is likely that this compound could have diverse molecular and cellular effects .

Análisis Bioquímico

Biochemical Properties

Indole derivatives are known to interact with various enzymes, proteins, and other biomolecules . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Cellular Effects

Indole derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

7-amino-1H-indole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3/c10-4-6-5-12-9-7(6)2-1-3-8(9)11/h1-3,5,12H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQDFKEMRXVEKKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N)NC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401302952 | |

| Record name | 7-Amino-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401302952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165669-11-4 | |

| Record name | 7-Amino-1H-indole-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=165669-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Amino-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401302952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

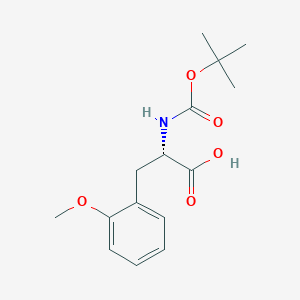

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B176426.png)

![Benzyl[(4-methoxyphenyl)methyl]amine](/img/structure/B176431.png)